- Preparation of novel chromophore-substituted triazacycloalkane-based complexing agents and corresponding lanthanide complexes as fluorescent probes, World Intellectual Property Organization, , ,
Cas no 97944-46-2 (2-Bromo-6-methyl-4-nitropyridine)
2-Bromo-6-methyl-4-nitropyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-6-methyl-4-nitropyridine
- Pyridine,2-bromo-6-methyl-4-nitro
- QC-6624
- 2-Bromo-6-methyl-4-nitropyridine ,97%
- BVBRVPXLHHOEMP-UHFFFAOYSA-N
- Pyridine, 2-bromo-6-methyl-4-nitro-
- AB0096705
- AK00739054
- Z2520
- 2-Bromo-6-methyl-4-nitropyridine (ACI)
- F21232
- DTXSID60540250
- MFCD11046317
- J-508479
- SY078623
- SCHEMBL5864975
- EN300-177397
- AKOS022174946
- DB-080477
- 97944-46-2
- CS-0130292
- DS-20259
-
- MDL: MFCD11046317
- Inchi: 1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3
- InChI Key: BVBRVPXLHHOEMP-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C)N=C(Br)C=1)=O
Computed Properties
- Exact Mass: 215.95300
- Monoisotopic Mass: 215.95344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.7
- XLogP3: 2.1
Experimental Properties
- PSA: 58.71000
- LogP: 2.58390
2-Bromo-6-methyl-4-nitropyridine Security Information
- Hazard Category Code: 20/21/22
- Safety Instruction: 7/47-36/37
2-Bromo-6-methyl-4-nitropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-6-methyl-4-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC989-250mg |
2-Bromo-6-methyl-4-nitropyridine |
97944-46-2 | 97% | 250mg |
1452CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC989-100mg |
2-Bromo-6-methyl-4-nitropyridine |
97944-46-2 | 97% | 100mg |
698CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC989-1g |
2-Bromo-6-methyl-4-nitropyridine |
97944-46-2 | 97% | 1g |
2469.0CNY | 2021-07-15 | |
| Alichem | A029011727-1g |
2-Bromo-6-methyl-4-nitropyridine |
97944-46-2 | 97% | 1g |
$315.15 | 2023-08-31 | |
| Alichem | A029011727-5g |
2-Bromo-6-methyl-4-nitropyridine |
97944-46-2 | 97% | 5g |
$882.45 | 2023-08-31 | |
| TRC | B814865-10mg |
2-bromo-6-methyl-4-nitropyridine |
97944-46-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B814865-50mg |
2-bromo-6-methyl-4-nitropyridine |
97944-46-2 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B814865-100mg |
2-bromo-6-methyl-4-nitropyridine |
97944-46-2 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Chemenu | CM126597-1g |
2-bromo-6-methyl-4-nitropyridine |
97944-46-2 | 97% | 1g |
$327 | 2021-08-05 | |
| Chemenu | CM126597-5g |
2-bromo-6-methyl-4-nitropyridine |
97944-46-2 | 97% | 5g |
$916 | 2021-08-05 |
2-Bromo-6-methyl-4-nitropyridine Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
- Pyrazolopyrimidines as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 3
- Synthesis of 2-halo(chloro,bromo)-4-nitropicoline, Prace Naukowe Akademii Ekonomicznej imienia Oskara Langego we Wroclawiu, 1984, 278, 169-73
Production Method 4
- New water-soluble chelating agents and the corresponding lanthanide complexes, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
- 2,6,7,8-Substituted purines as HDM2 inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
2-Bromo-6-methyl-4-nitropyridine Raw materials
- 2-Bromo-6-methyl-4-nitropyridine 1-oxide
- Pyridine,2-bromo-6-methyl-, 1-oxide
- 2-Bromo-6-methylpyridin-4-amine
2-Bromo-6-methyl-4-nitropyridine Preparation Products
2-Bromo-6-methyl-4-nitropyridine Suppliers
2-Bromo-6-methyl-4-nitropyridine Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 2-Bromo-6-methyl-4-nitropyridine
2-Bromo-6-methyl-4-nitropyridine (CAS No. 97944-46-2): Properties, Applications, and Market Insights
2-Bromo-6-methyl-4-nitropyridine (CAS No. 97944-46-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated nitropyridine derivative exhibits unique reactivity due to the presence of both bromo and nitro functional groups on its pyridine ring, making it a valuable intermediate in organic synthesis.
The molecular structure of 2-Bromo-6-methyl-4-nitropyridine features a pyridine core substituted at the 2-position with a bromine atom, at the 6-position with a methyl group, and at the 4-position with a nitro group. This specific substitution pattern contributes to its distinctive electronic properties and chemical behavior. Researchers particularly value this compound for its role in cross-coupling reactions, where it serves as an excellent substrate for palladium-catalyzed transformations.
In pharmaceutical applications, 2-Bromo-6-methyl-4-nitropyridine has shown promise as a building block for drug discovery. Its structural features make it suitable for developing kinase inhibitors and other bioactive molecules. Recent studies have explored its potential in creating novel antimicrobial agents, addressing the growing concern about antibiotic resistance—a hot topic in current medical research.
The agrochemical industry has also shown interest in 2-Bromo-6-methyl-4-nitropyridine derivatives for developing new crop protection agents. With increasing global focus on sustainable agriculture and precision farming, researchers are investigating how modifications of this core structure could lead to more effective and environmentally friendly pesticides.
From a synthetic chemistry perspective, 2-Bromo-6-methyl-4-nitropyridine offers several advantages. The bromine atom at the 2-position provides an excellent handle for metal-catalyzed coupling reactions, while the nitro group at the 4-position can be readily reduced to an amine or participate in various nucleophilic aromatic substitution reactions. These properties make it a versatile intermediate for constructing more complex molecular architectures.
Market analysis indicates growing demand for 2-Bromo-6-methyl-4-nitropyridine in both academic and industrial settings. The compound's unique combination of substituents makes it particularly valuable for medicinal chemistry programs targeting neglected tropical diseases and rare genetic disorders—areas receiving increased research funding worldwide.
Quality control of 2-Bromo-6-methyl-4-nitropyridine typically involves analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the purity standards required for research applications. Storage recommendations generally suggest keeping the material in a cool, dry environment protected from light to maintain stability.
Recent advancements in green chemistry have prompted investigations into more sustainable synthesis routes for 2-Bromo-6-methyl-4-nitropyridine. Researchers are exploring catalytic methods and alternative bromination protocols that reduce waste generation and improve atom economy—a response to the chemical industry's growing emphasis on environmental responsibility.
The compound's physicochemical properties, including its melting point, solubility characteristics, and spectroscopic fingerprints, have been well-documented in the literature. These parameters are crucial for researchers designing experiments or developing analytical methods involving this material.
Looking forward, 2-Bromo-6-methyl-4-nitropyridine is expected to maintain its importance in chemical research. Its applications in material science, particularly in the development of organic electronic materials and metal-organic frameworks, represent an emerging area of interest that aligns with current trends in advanced materials development.
For researchers working with 2-Bromo-6-methyl-4-nitropyridine, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under normal research conditions, standard laboratory safety protocols should be observed when handling this and all chemical substances.
The synthesis and applications of 2-Bromo-6-methyl-4-nitropyridine continue to evolve, with new publications regularly appearing in scientific journals. Researchers interested in this compound should monitor developments in heterocyclic chemistry and medicinal chemistry to stay current with the latest findings and potential applications.
In conclusion, 2-Bromo-6-methyl-4-nitropyridine (CAS No. 97944-46-2) represents a valuable tool for chemical research with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity profile ensure it will remain an important compound in the toolkit of synthetic chemists and drug discovery researchers for years to come.
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